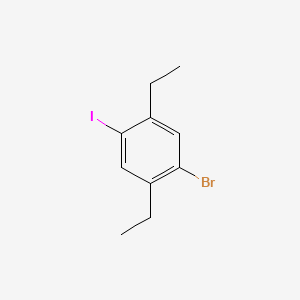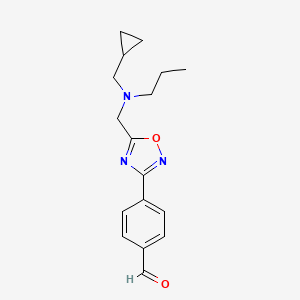![molecular formula C20H31BN2O4 B15362479 tert-butyl 3,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B15362479.png)
tert-butyl 3,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrrolo[3,2-b]pyridine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrrolo[3,2-b]pyridine-1-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of boronic acids and derivatives, which are known for their utility in various chemical reactions, particularly in cross-coupling reactions used in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrolo[3,2-b]pyridine core. This is followed by the introduction of the boronic acid derivative through a series of substitution reactions. The reaction conditions often require the use of strong bases and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions: This compound is known to undergo various types of reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be employed to modify the pyrrolo[3,2-b]pyridine core.
Substitution Reactions: Cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used to introduce various substituents onto the boronic acid derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution Reactions: Palladium catalysts and bases such as sodium carbonate are typically employed in cross-coupling reactions.
Major Products Formed: The major products formed from these reactions include various boronic esters, borates, and substituted pyrrolo[3,2-b]pyridine derivatives, which are valuable intermediates in organic synthesis.
科学的研究の応用
This compound finds applications in several fields of scientific research:
Chemistry: It is widely used in cross-coupling reactions to synthesize complex organic molecules.
Biology: The boronic acid moiety is utilized in the development of enzyme inhibitors and probes for biological studies.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which this compound exerts its effects involves its ability to act as a versatile intermediate in organic synthesis. The boronic acid moiety facilitates cross-coupling reactions, allowing the formation of carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved are typically related to the specific reactions it undergoes, such as the Suzuki-Miyaura coupling reaction.
類似化合物との比較
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: Another boronic acid derivative used in cross-coupling reactions.
Tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: A related compound with a similar structure and applications.
特性
分子式 |
C20H31BN2O4 |
|---|---|
分子量 |
374.3 g/mol |
IUPAC名 |
tert-butyl 3,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrrolo[3,2-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C20H31BN2O4/c1-17(2,3)25-16(24)23-12-18(4,5)15-14(23)10-13(11-22-15)21-26-19(6,7)20(8,9)27-21/h10-11H,12H2,1-9H3 |
InChIキー |
YQKIBSCAOKUKKK-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(CN3C(=O)OC(C)(C)C)(C)C)N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(3-(5-formyl-1H-benzo[d][1,2,3]triazol-1-yl)propyl)-7-azaspiro[3.5]nonan-2-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate](/img/structure/B15362403.png)

![6-oxo-6-[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]hexanoic acid](/img/structure/B15362424.png)
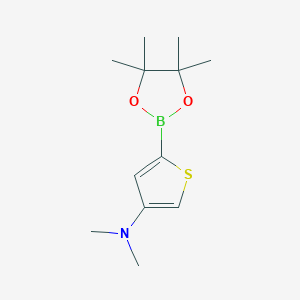
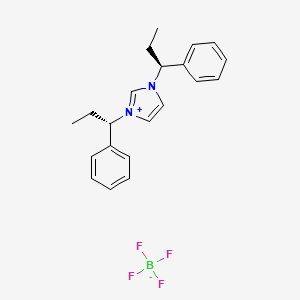

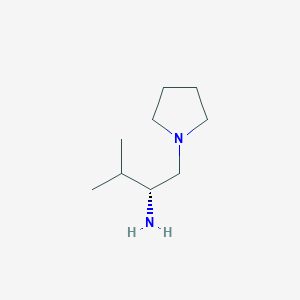
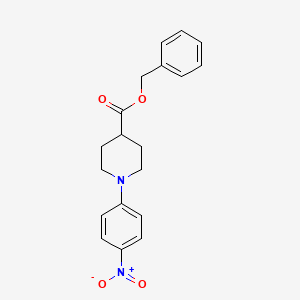
![1-Amino-3-methylthiobenzo[f]quinazoline](/img/structure/B15362451.png)
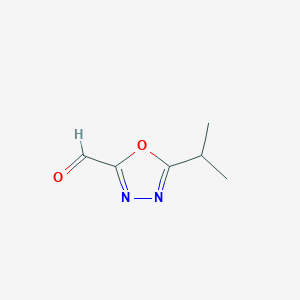
![4-(1-Cyclohexen-1-yl)-1-[(4-methoxyphenyl)methyl]-3-phenyl-1H-pyrazol-5-amine](/img/structure/B15362467.png)
